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Compound of Interest

Compound Name: 6-Fluoroindole

Cat. No.: B127801 Get Quote

CAS Number: 399-51-9

This technical guide provides an in-depth overview of 6-Fluoroindole, a key fluorinated indole

derivative utilized in pharmaceutical research, drug development, and materials science. The

document details its chemical and physical properties, spectroscopic data, synthesis protocols,

and its role as a modulator of bacterial communication.

Core Properties and Data
6-Fluoroindole, with the chemical formula C₈H₆FN, is a white to light yellow crystalline powder.

[1] Its physical and chemical properties are summarized below.
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Property Value Reference(s)

CAS Number 399-51-9 [2]

Molecular Formula C₈H₆FN [2]

Molecular Weight 135.14 g/mol [2]

Appearance
White to light yellow/beige-

brown crystalline powder
[1]

Melting Point 72-76 °C

Boiling Point ~230 °C (estimate)

Solubility

Insoluble in water; Soluble in

ethanol, acetone,

dichloromethane, N,N-

dimethylformamide, ethyl

acetate, and tetrahydrofuran.

Spectroscopic Analysis
The structural elucidation of 6-Fluoroindole is supported by various spectroscopic techniques.

The key data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.11 s 1H N-H

7.49 dd, J = 8.6, 5.5 Hz 1H H-4

7.30 t, J = 2.4 Hz 1H H-2

7.13 dd, J = 10.3, 2.4 Hz 1H H-7

6.81
ddd, J = 11.0, 7.6, 2.4

Hz
1H H-5

| 6.39 | m | 1H | H-3 |

¹³C NMR (Solvent: CDCl₃) Note: Specific experimental data for the complete peak list is not

readily available in public literature. The spectrum is noted as available in spectral databases.

Predicted chemical shifts based on the indole scaffold suggest resonances in the aromatic

region (approx. 95-160 ppm), with the C-F bond significantly influencing the shifts of adjacent

carbons.

¹⁹F NMR Note: A specific chemical shift for 6-Fluoroindole is not readily available in public

literature. For aromatic fluorine compounds, the chemical shift can range from approximately

-100 to -170 ppm relative to CFCl₃. The precise shift is highly dependent on the electronic

environment.

Infrared (IR) Spectroscopy
The IR spectrum of 6-Fluoroindole exhibits characteristic absorption bands indicative of its

functional groups. The major peaks, based on the parent indole structure, are as follows:
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Wavenumber
(cm⁻¹)

Intensity Assignment Reference(s)

~3400 Strong, Sharp N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~1615, 1580, 1450 Medium-Strong
Aromatic C=C Ring

Stretch

~1100-1000 Strong C-F Stretch (Aromatic)

~740 Strong
ortho-Disubstituted

Benzene C-H Bend

Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of 6-Fluoroindole is expected to show a

prominent molecular ion peak and characteristic fragmentation patterns of the indole ring.

m/z Proposed Fragment Notes

135 [M]⁺ Molecular Ion

108 [M-HCN]⁺

Loss of hydrogen cyanide from

the pyrrole ring, a classic

indole fragmentation.

81 [C₆H₅]⁺
Further fragmentation of the

[M-HCN]⁺ ion.

Synthesis of 6-Fluoroindole
A common and efficient method for the synthesis of substituted indoles is the Leimgruber-

Batcho indole synthesis. This method is particularly advantageous as it starts from readily

available nitrotoluenes and proceeds in high yield under relatively mild conditions.

Experimental Protocol: Leimgruber-Batcho Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b127801?utm_src=pdf-body
https://www.benchchem.com/product/b127801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is a representative procedure adapted from the general Leimgruber-Batcho

methodology.

Step 1: Enamine Formation

In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrotoluene (1

equivalent) in N,N-dimethylformamide (DMF).

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and pyrrolidine

(1.5 equivalents).

Heat the mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours, monitoring the

reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature. The intermediate enamine, (E)-1-(2-(4-fluoro-

2-nitrophenyl)vinyl)pyrrolidine, can be isolated by removing the solvent under reduced

pressure, or the crude mixture can be used directly in the next step.

Step 2: Reductive Cyclization

Prepare a suspension of a reducing agent, such as Raney Nickel or 10% Palladium on

carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate in a separate flask.

Add the crude or purified enamine from Step 1 to the suspension.

Introduce a hydrogen source. This can be gaseous hydrogen from a balloon or an in-situ

source like hydrazine hydrate (added dropwise carefully).

Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction

is often exothermic.

Monitor the reaction by TLC. The disappearance of the intensely colored enamine and the

appearance of the indole product (visualized by UV light) indicates reaction completion.

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the

catalyst. Caution: Raney Nickel and Pd/C can be pyrophoric when dry; keep the filter cake

wet with solvent.
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Wash the filter cake with additional solvent.

Combine the filtrates and concentrate under reduced pressure to yield the crude 6-
Fluoroindole.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford pure 6-Fluoroindole.
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Step 1: Enamine Formation

Step 2: Reductive Cyclization & Purification
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Click to download full resolution via product page

Caption: Leimgruber-Batcho Synthesis Workflow.
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Biological Activity: Inhibition of Quorum Sensing
6-Fluoroindole, like other indole derivatives, has been identified as an inhibitor of bacterial

quorum sensing (QS). Quorum sensing is a cell-to-cell communication system that allows

bacteria to coordinate gene expression based on population density, regulating processes like

biofilm formation and virulence factor production.

Mechanism of Action
Indole and its derivatives interfere with QS signaling, not by inhibiting the signal (autoinducer)

synthesis, but by disrupting the function of key transcriptional regulator proteins (e.g., LuxR-

type proteins like AqsR or TraR). When the native N-acylhomoserine lactone (AHL) autoinducer

is at a low concentration, these regulator proteins are in an unbound state, making them

susceptible to misfolding and subsequent degradation by cellular proteases. Indole appears to

promote this instability, preventing the regulator from properly binding to DNA and activating

QS-dependent genes upon a subsequent increase in AHL concentration. This mechanism

effectively short-circuits the communication pathway, leading to reduced virulence and biofilm

formation.
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Caption: Indole's Interference with Quorum Sensing.
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Experimental Protocol: Violacein Inhibition Assay
The inhibition of QS can be quantified using a reporter strain like Chromobacterium violaceum,

which produces a purple pigment called violacein under the control of QS. A reduction in

pigment indicates QS inhibition.

Preparation:

Culture C. violaceum (e.g., ATCC 12472) overnight in Luria-Bertani (LB) broth at 30°C with

shaking.

Prepare a stock solution of 6-Fluoroindole in a suitable solvent (e.g., DMSO). Prepare

serial dilutions to test a range of concentrations.

Assay Setup:

In a 96-well microtiter plate, add 100 µL of fresh LB broth to each well.

Add a small volume (e.g., 1-2 µL) of the 6-Fluoroindole dilutions to the test wells. Add the

same volume of solvent (DMSO) to the control wells.

Dilute the overnight C. violaceum culture to an OD₆₀₀ of ~0.1 and add 100 µL to each well.

Incubation:

Incubate the plate at 30°C for 24 hours with gentle shaking.

Quantification:

After incubation, visually inspect for a reduction in purple color.

To quantify, transfer the plate to a 60°C oven until the contents are completely dry.

Add 150 µL of DMSO to each well to solubilize the violacein pigment.

Measure the absorbance at 585 nm using a microplate reader.

The percentage of violacein inhibition is calculated relative to the solvent-only control.
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Caption: Violacein Inhibition Assay Workflow.

Applications
The unique properties of 6-Fluoroindole make it a valuable building block in several areas of

research and development:
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Pharmaceutical Synthesis: It serves as a crucial intermediate for a wide range of therapeutic

agents, including potential anticancer immunomodulators, antibacterial and antifungal

agents, selective serotonin reuptake inhibitors (SSRIs), and HIV-1 attachment inhibitors.

Biochemical Research: Its ability to interfere with bacterial signaling makes it a tool for

studying quorum sensing and developing anti-virulence strategies.

Materials Science: The electronic properties imparted by the fluorine atom make it a

candidate for the synthesis of organic semiconductors, polymers, and fluorescent dyes for

use in optoelectronic devices.

Safety Information
6-Fluoroindole is classified as a warning-level hazard. It is reported to cause skin and serious

eye irritation and may cause respiratory irritation. Standard laboratory personal protective

equipment, including gloves, eye protection, and a dust mask, should be used when handling

this compound.

Conclusion
6-Fluoroindole is a versatile heterocyclic compound with significant potential in medicinal

chemistry and materials science. Its well-defined properties and reactivity, combined with its

demonstrated biological activity as a quorum sensing inhibitor, make it a compound of high

interest for researchers aiming to develop novel therapeutics and advanced materials. This

guide provides the core technical information required for its effective use and further

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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